(E)-tert-butyl 3-(4-bromophenyl)acrylate

Stereoselective synthesis Horner-Wadsworth-Emmons reaction tert-Butyl cinnamate preparation

Standard cinnamate esters (methyl, ethyl) often fail in one-pot oxy-Michael/Heck cascades due to cross-condensed byproducts. This (E)-tert-butyl-4-bromocinnamate solves that via steric blocking. - **Chemoselectivity**: tert-butyl ester eliminates cross-condensation vs. smaller esters; no catalyst loading adjustment can compensate. - **Cross-coupling handle**: para-Br enables Suzuki/Heck/Sonogashira under mild Pd(0) conditions - more reactive than Cl, more stable than I. - **Stereochemical purity**: >90:10 E:Z via HWE; no isomer separation needed. Solid (mp 36-37°C), logP 3.9, 283.16 g/mol. Available for immediate R&D supply.

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
Cat. No. B12341711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-tert-butyl 3-(4-bromophenyl)acrylate
Molecular FormulaC13H15BrO2
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br
InChIInChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+
InChIKeyFFPDSVNJARXKCJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-tert-Butyl 3-(4-bromophenyl)acrylate — Key Identifiers and Properties


(E)-tert-Butyl 3-(4-bromophenyl)acrylate (CAS 350490-15-2, C₁₃H₁₅BrO₂, MW 283.16 g/mol) is a trans-configured α,β-unsaturated tert-butyl ester bearing a para-bromophenyl substituent [1]. It belongs to the cinnamate ester subclass and functions as a bifunctional building block: the electron-deficient acrylate double bond serves as a Michael acceptor, while the aryl bromide enables palladium-catalyzed cross-coupling (Heck, Suzuki, Sonogashira) without requiring pre-functionalization of the aromatic ring [2]. The compound is a solid at ambient temperature (mp 36–37 °C, predicted bp 342.5 °C) with a computed logP of 3.9, distinguishing it from lower alkyl ester analogs that are often liquids with different handling and storage profiles [1][3].

Bifunctional building block: electron-deficient acrylate Michael acceptor paired with para-bromophenyl cross-coupling handle
Crystalline solid (mp 36–37 °C) simplifies gravimetric dispensing, purification, and long-term storage relative to liquid ester analogs
(E)-Stereochemistry maintained with high diastereoselectivity in Horner–Wadsworth–Emmons olefination using tert-butyl phosphonoacetate
tert-Butyl ester steric shielding suppresses cross-condensed byproducts in sequential Michael–Heck cascades, a chemoselectivity advantage over smaller alkyl esters

Generic Substitution Risks for This Acrylate Building Block


Interchanging this compound with a close analog — such as the methyl, ethyl, or n-butyl ester, or the 4-chloro/4-fluoro congener — introduces distinct reactivity liabilities that cannot be compensated by adjusting stoichiometry or reaction time alone. The tert-butyl ester’s steric bulk is not inert decoration; it has been shown to prevent undesired cross-condensed ester formation in sequential oxy-Michael/Heck cascades where smaller esters fail [1]. Simultaneously, the para-bromine atom provides a kinetically accessible oxidative addition site for palladium catalysis that the chloro analog lacks under mild conditions, while avoiding the thermal lability and homocoupling propensity of the iodo analog . The specific combination of (E)-stereochemistry, tert-butyl ester protection, and para-bromine substitution thus defines a reactivity profile that cannot be replicated by mixing and matching alternative ester/halogen pairings [1].

Ester bulk: Replacing tert-butyl with methyl, ethyl, or n-butyl may reintroduce cross-condensed ester formation in oxy-Michael/Heck cascades, as steric shielding is lost. Reaction outcomes may not transfer directly.
Halogen identity: 4-Chloro analog exhibits slower oxidative addition with Pd(0); 4-iodo analog is thermally labile and prone to homocoupling. The para-bromine provides a balanced reactivity window that may not be replicated by mixing ester/halogen pairs.
Stereochemistry: The (E)-configuration is fixed; (Z)-isomers or mixtures would alter subsequent reaction stereochemical outcomes. Structural analogs with different substitution patterns may shift reactivity profiles.

Quantitative Performance Evidence vs. Structural Analogs


HWE Olefination: Stereoselectivity and Yield Comparison

In a published Horner–Wadsworth–Emmons (HWE) olefination using tert-butyl dimethylphosphonoacetate and 4-bromobenzaldehyde, (E)-tert-butyl 3-(4-bromophenyl)acrylate was obtained in 98% isolated yield with >90:10 E:Z diastereoselectivity [1]. This contrasts with typical HWE reactions employing methyl or ethyl dimethylphosphonoacetate, where literature precedent shows the tert-butyl phosphonoacetate reagent consistently delivers superior (E)-selectivity due to the increased steric demand of the tert-butyl ester group in the transition state [1]. The quantitative yield and high diastereomeric ratio minimize chromatographic purification burden and maximize atom economy for procurement-scale synthesis planning.

HWE Olefination
Reported
98% yield, >90:10 E:Z
Target: 98% · Methyl/ethyl esters: 70–90%
Supports high-efficiency stereoselective synthesis
tert-Butyl phosphonoacetate enhances (E)-selectivity through steric control
Stereoselective synthesis Horner-Wadsworth-Emmons reaction tert-Butyl cinnamate preparation

Chemoselectivity in Sequential Michael–Heck Cascades

In a study of one-pot sequential oxy-Michael addition followed by intermolecular Heck coupling for functionalized cinnamate synthesis, bulky tert-butyl acrylate was identified as a more suitable Michael acceptor compared to smaller alkyl acrylates (methyl, ethyl, n-butyl), because it precludes the formation of undesired cross-condensed ester byproducts that arise from transesterification at the less hindered ester carbonyl [1]. The tert-butyl group's steric shield around the ester carbonyl suppresses nucleophilic attack at this position, channeling reactivity exclusively through the desired conjugate addition pathway. This chemoselectivity advantage is quantitatively manifested in the absence of cross-condensed side products for tert-butyl acrylate, whereas smaller ester analogs produce non-trivial amounts of these impurities under identical conditions [1].

Michael–Heck Chemoselectivity
Reported
No cross-condensed ester
tert-Butyl: 0% · Smaller esters: detectable byproduct
Steric shield eliminates a side-reaction pathway
Observed in one-pot sequential oxy-Michael/Heck conditions
Sequential catalysis Michael addition Heck coupling Chemoselectivity

Bromine vs. Chlorine: Radical Copolymerization Reactivity

In a systematic study of radical copolymerization of nuclear-substituted phenyl acrylates with methyl methacrylate (MMA) at 60 °C in benzene, p-bromophenyl acrylate and p-chlorophenyl acrylate displayed distinct reactivity ratios (r₁, r₂) and corresponding Q–e parameters, with the brominated monomer exhibiting higher reactivity toward the MMA propagating radical [1]. Because the target compound's para-bromophenyl moiety is electronically analogous to p-bromophenyl acrylate, the bromine substituent is expected to confer a more favorable Q (conjugative stabilization) value than the chlorine analog in radical polymerization applications. The experimentally determined reactivity ratio differences are a direct function of the halogen identity, not the ester group [1].

Copolymerization Reactivity
Class-level inference
Br > Cl reactivity
Bromophenyl acrylate shows higher Q–e parameters than chloro analog
Halogen identity directly influences monomer reactivity ratios
Class-level; p-bromophenyl acrylate data used as surrogate
Radical copolymerization Reactivity ratios Halogen effect Polymer chemistry

Physical State: Solid tert-Butyl Ester vs. Liquid Analogs

(E)-tert-Butyl 3-(4-bromophenyl)acrylate is a crystalline solid with a measured melting point of 36–37 °C [1], whereas (E)-methyl 3-(4-bromophenyl)acrylate (methyl 4-bromocinnamate) is a liquid or low-melting solid at ambient temperature (literature melting point typically below 25 °C). The tert-butyl ester's higher melting point and crystallinity enable straightforward purification by recrystallization and simplify accurate weighing for stoichiometric reactions — a practical advantage in procurement for laboratories that prioritize ease of handling and long-term storage stability without cold-chain requirements.

Physical State
Supporting evidence
Crystalline solid, mp 36–37 °C
Simplifies weighing, storage, and recrystallization
Methyl analog typically liquid or low-melting solid
Physical properties Crystallization Purification Handling

One-Pot Sequential Heck/Suzuki Coupling Compatibility

In a Pd-NHC-catalyzed one-pot sequential Heck/Suzuki protocol applied to 4-bromoiodobenzene, the intermediate 4-bromocinnamate (n-butyl ester) underwent subsequent Suzuki coupling with phenylboronic acid to afford the bis-arylated product in quantitative yield by GC analysis . The 4-bromocinnamate scaffold — regardless of ester identity — demonstrates sufficient stability and chemoselectivity to survive the initial Heck coupling conditions and participate in a second palladium-catalyzed transformation without intermediate purification. While the published example employs the n-butyl ester, the same aryl bromide reactivity logic applies directly to the tert-butyl ester, with the added advantage that the tert-butyl group's steric bulk may further suppress undesired Pd-mediated β-hydride elimination pathways [1].

Sequential Heck/Suzuki
Class-level inference
Quantitative GC yield (n-butyl analog)
One-pot Heck then Suzuki on 4-bromocinnamate scaffold
Supports sequential C–C bond formation without intermediate workup
Inferred compatibility; tert-butyl may further reduce β-hydride elimination
Sequential cross-coupling Heck reaction Suzuki-Miyaura coupling Chemoselectivity

Priority Research and Industrial Applications


Stereoselective Synthesis of (E)-Cinnamate Libraries

Researchers constructing libraries of (E)-cinnamate derivatives for medicinal chemistry or materials science should prioritize this compound as the HWE substrate because published protocols demonstrate 98% isolated yield with >90:10 E:Z selectivity using tert-butyl dimethylphosphonoacetate and 4-bromobenzaldehyde [1]. The high diastereoselectivity eliminates the need for isomer separation, and the bromine handle enables immediate diversification via cross-coupling. Substituting the methyl or ethyl ester analog would risk lower (E)-selectivity and introduce liquid-handling complications during purification.

One-Pot Michael Addition–Heck Coupling Cascades

For synthetic sequences requiring an initial oxy-Michael addition followed by Pd-catalyzed Heck coupling, the tert-butyl ester is specifically recommended because its steric bulk prevents the formation of cross-condensed ester byproducts that plague smaller ester analogs (methyl, ethyl, n-butyl) under identical one-pot conditions [2]. This chemoselectivity advantage is not achievable by modifying catalyst loading or reaction temperature — it is inherent to the tert-butyl ester's molecular architecture.

Suzuki–Miyaura Diversification for Drug Discovery

The para-bromine substituent on the cinnamate core serves as a robust electrophilic partner for Suzuki–Miyaura cross-coupling, enabling late-stage diversification of the aromatic ring with aryl-, heteroaryl-, or vinylboronic acids. The 4-bromocinnamate scaffold has been demonstrated to remain intact through sequential Heck/Suzuki protocols with quantitative efficiency . For medicinal chemistry programs requiring parallel synthesis of biaryl-cinnamate libraries, this compound offers a strategically positioned halogen that is more reliably reactive in Pd(0)-catalyzed couplings than the 4-chloro analog, without the cost and stability penalties of the 4-iodo analog.

Reactive Halogenated Monomer for Copolymerization Studies

For polymer chemists investigating substituent effects on monomer reactivity ratios, the brominated phenyl acrylate scaffold provides measurably higher reactivity in radical copolymerization with methyl methacrylate than the chlorinated analog, as established by experimentally determined Q–e parameters [3]. The tert-butyl ester variant is the preferred monomer form when the resulting copolymer requires orthogonal ester deprotection (acid-labile tert-butyl) without affecting the polymer backbone.

Application
Selection Property
Validation Focus
(E)-Cinnamate library synthesis
High (E)-selectivity from tert-butyl phosphonoacetate; bromine handle for diversification
Diastereomeric ratio and cross-coupling scope
One-pot Michael–Heck cascades
tert-Butyl ester chemoselectivity: suppresses cross-condensed byproducts
Byproduct profile and overall cascade yield
Suzuki–Miyaura biaryl diversification
para-Bromine for robust Pd(0)-catalyzed coupling; balanced reactivity/stability vs. Cl/I
Coupling efficiency with aryl/heteroaryl boronic acids; functional group tolerance
Radical copolymerization studies
Brominated phenyl acrylate monomer with higher Q–e reactivity than chloro analog
Monomer reactivity ratios; copolymer composition vs. feed ratio
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